molecular formula C10H9N3 B189518 2-Methyl-4-(pyridin-2-yl)pyrimidine CAS No. 25194-63-2

2-Methyl-4-(pyridin-2-yl)pyrimidine

Cat. No.: B189518
CAS No.: 25194-63-2
M. Wt: 171.2 g/mol
InChI Key: JYQGKGKUSWYLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyridin-2-yl)pyrimidine (CAS 25194-63-2) is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core linked to a pyridine ring, a privileged structure frequently found in the design of biologically active molecules . With a molecular formula of C 10 H 9 N 3 and a molecular weight of 171.20 g/mol, it serves as a versatile building block for the synthesis of more complex derivatives . This scaffold is recognized for its application in developing inhibitors for various therapeutic targets. Research highlights its utility as a novel acetyl-lysine mimetic in the design of small-molecule inhibitors targeting the first bromodomain of BRD4 (BRD4(1)), an epigenetic regulator implicated in cancer and inflammatory diseases . Furthermore, analogous pyridyl-pyrimidine structures have demonstrated potent activity as inhibitors of the Hedgehog (Hh) signaling pathway, showcasing promise for the treatment of human pancreatic cancer by inhibiting tumor cell proliferation and inducing apoptosis . The compound's structure also aligns with frameworks studied for their anti-fibrotic activities, effectively inhibiting collagen synthesis in hepatic stellate cell models . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

25194-63-2

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylpyrimidine

InChI

InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3

InChI Key

JYQGKGKUSWYLIW-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .

Organic Synthesis Applications

Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.

Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .

Data Tables

Application Area Key Findings References
AnticancerEnhanced potency against cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibitor of prolyl-4-hydroxylase
Organic SynthesisVersatile building block for complex molecules

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural analogs, emphasizing differences in substituents, synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Overview of 2-Methyl-4-(pyridin-2-yl)pyrimidine and Analogous Compounds

Compound Name Substituents/Modifications Synthesis Method Key Properties/Activities References
This compound 2-methyl, 4-pyridin-2-yl CSA-catalyzed asymmetric synthesis Antibacterial, regio/stereoselective
2-Amino-4-methylpyrimidine 2-amino, 4-methyl Industrial-scale synthesis Precursor for agrochemicals/drugs
2-(Methylthio)-4-(pyridin-2-yl)pyrimidine 2-methylthio, 4-pyridin-2-yl Ligand for Co(II) complexes Coordination chemistry applications
2-Methoxy-4-methylpyrimidine 2-methoxy, 4-methyl Standard heterocyclic synthesis High solubility, nucleoside analogs
2-Methyl-4-(p-tolyl)pyrimidine 2-methyl, 4-p-tolyl Coupling reactions Potential kinase inhibition
Ethyl 2-methyl-4-(pyridin-2-yl)-...carboxylate Fused benzothiazole-pyrimidine scaffold One-pot microwave-assisted synthesis Antitubercular activity

Structural and Functional Comparisons

2-Amino-4-methylpyrimidine
  • Structural Difference: Replacement of the pyridin-2-yl group with an amino moiety at position 2.
  • However, it lacks the π-π stacking capability of the pyridinyl group, limiting its use in metal coordination .
2-(Methylthio)-4-(pyridin-2-yl)pyrimidine
  • Structural Difference : Methylthio group at position 2 instead of methyl.
  • Impact : The thioether group improves ligation to transition metals (e.g., Co(II)), forming stable coordination complexes. This contrasts with the methyl group in the parent compound, which lacks lone pairs for metal binding .
2-Methoxy-4-methylpyrimidine
  • Structural Difference : Methoxy group at position 2.
  • Impact : The electron-donating methoxy group increases solubility in polar solvents but reduces electrophilicity at the pyrimidine ring, altering reactivity in nucleophilic substitutions compared to the parent compound .
2-Methyl-4-(p-tolyl)pyrimidine
  • Structural Difference : Aromatic p-tolyl group at position 4 instead of pyridin-2-yl.
Fused Pyrimidine Derivatives
  • Structural Difference : Benzothiazole ring fused to the pyrimidine core.
  • Impact: The fused system increases molecular rigidity, improving binding to mycobacterial targets (e.g., Mycobacterium tuberculosis).

Physicochemical Properties

  • Solubility : The pyridin-2-yl group imparts moderate polarity, enhancing aqueous solubility compared to purely aromatic analogs (e.g., p-tolyl derivatives). Methoxy-substituted analogs exhibit higher solubility due to increased polarity .
  • Melting Points : Derivatives like ethyl 2-methyl-4-(pyridin-2-yl)-...carboxylate have melting points of 176–181°C, reflecting crystalline stability from fused ring systems .

Preparation Methods

Reaction Mechanism and Synthetic Route

The most direct synthesis of 2-methyl-4-(pyridin-2-yl)pyrimidine involves a two-step condensation sequence starting from 2-acetylpyridine. As detailed in supported methodologies, the process begins with the formation of an enamine intermediate via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step generates 3-dimethylamino-1-pyridin-2-yl-propan-1-one, which undergoes cyclization with acetamidine in the presence of sodium ethoxide (Scheme 1). The reaction proceeds under mild conditions (65°C, 4 hours) in ethanol, yielding the target compound with a 46% isolated yield.

Key steps :

  • Enamine formation : 2-Acetylpyridine reacts with DMF-DMA at 110°C to form the β-dimethylaminovinyl ketone intermediate.

  • Cyclization : The enamine intermediate undergoes nucleophilic attack by acetamidine, facilitated by sodium ethoxide, to construct the pyrimidine ring.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Solvent choice : Ethanol is optimal for balancing solubility and reaction kinetics.

  • Catalyst loading : Sodium ethoxide (3 equivalents) ensures complete deprotonation of acetamidine.

  • Temperature : Elevated temperatures (65°C) accelerate cyclization without promoting side reactions.

Yield and Characterization

The final product is isolated as a white solid (m.p. 60–61°C) and characterized by 1H NMR^1 \text{H NMR}:

  • δ 2.82 (s, 3H, CH3_3),

  • δ 7.37–7.42 (m, 1H, pyridine-H),

  • δ 8.76 (d, J = 5.2 Hz, 1H, pyrimidine-H).

Cross-Coupling Approaches for Pyrimidine Synthesis

Catalytic Systems and Conditions

Optimal conditions from related studies:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%),

  • Solvent: Tetrahydrofuran (THF),

  • Temperature: 80°C, 12 hours.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Strategies

Patent literature describes reductive amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines using ammonia and Al2_2O3_3. While designed for vitamin B1_1 precursors, this method highlights the feasibility of introducing methyl groups via alkoxy intermediates.

Critical Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)ScalabilityComplexity
Enamine condensation46HighLow
Stille cross-couplingN/AModerateHigh
Multi-step synthesis<30LowVery high

The enamine condensation route offers the best balance of yield and simplicity for laboratory-scale synthesis. Cross-coupling methods, while versatile, require specialized catalysts and generate hazardous waste.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-(pyridin-2-yl)pyrimidine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a pyridine derivative (e.g., 2-aminopyridine) with a pyrimidine precursor (e.g., 2-methylpyrimidin-4-amine) under reflux in toluene or DMF.
  • Step 2: Introduce substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization: Catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and purification (column chromatography, recrystallization) are critical for yield and purity.

Q. How is the compound characterized structurally, and what techniques validate its purity?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR (δ 7.2–8.5 ppm for pyridine protons), 13C^{13}C-NMR, and HRMS for molecular confirmation .
  • Crystallography: Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and angles .
  • Purity: HPLC (≥95% purity) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) are standard .

Q. What factors influence the reactivity of the pyrimidine ring in this compound?

Methodological Answer:

  • Electron-withdrawing groups (e.g., methyl at position 2) reduce electrophilicity, slowing nucleophilic substitution.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling reactions .
  • Steric hindrance: Bulky substituents (e.g., pyridin-2-yl) direct regioselectivity in further functionalization .

Advanced Research Questions

Q. How are crystallographic disorders or twinning resolved in structural studies of this compound?

Methodological Answer:

  • SHELXL refinement: Use TWIN and BASF commands to model twinned data. For disorder, apply PART and SUMP restraints .
  • Validation tools: Check Rint (<5%) and Flack parameter (for chirality) to ensure model accuracy .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core modifications: Replace methyl with electron-donating groups (e.g., –NH₂) to improve solubility and target binding .
  • Substituent screening: Test pyridine analogs (e.g., 3-fluoro vs. 4-methyl) in kinase inhibition assays (IC₅₀ values).
  • Computational modeling: DFT calculations predict charge distribution and H-bonding sites for SAR optimization .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-validation: Compare NMR-derived torsion angles with X-ray data.
  • Dynamic effects: Use variable-temperature NMR to assess conformational flexibility mismatched in static crystal structures .
  • Refinement checks: Re-examine SHELXL restraints (e.g., DFIX for bond lengths) to ensure model consistency .

Q. What assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ < 1 µM indicates potency) .
  • Antimicrobial testing: Conduct MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation (TLV: 5 mg/m³) .
  • Waste disposal: Neutralize acidic/basic byproducts before segregating in halogenated waste containers .

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